molecular formula C16H14O3 B11710163 Ethyl 9-hydroxyfluorene-9-carboxylate CAS No. 6328-78-5

Ethyl 9-hydroxyfluorene-9-carboxylate

Cat. No.: B11710163
CAS No.: 6328-78-5
M. Wt: 254.28 g/mol
InChI Key: ZIIRWAAFDVUMKT-UHFFFAOYSA-N
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Description

Ethyl 9-hydroxyfluorene-9-carboxylate is an organic compound belonging to the class of fluorenes It is characterized by the presence of a hydroxy group and a carboxylate ester group attached to the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-hydroxyfluorene-9-carboxylate typically involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with ethanol. One common method involves refluxing a mixture of 9-hydroxyfluorene-9-carboxylic acid and ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-hydroxyfluorene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 9-hydroxyfluorene-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 9-hydroxyfluorene-9-carboxylate in biological systems involves its interaction with muscarinic acetylcholine receptors. It exhibits central muscarinic anticholinergic activity, which can influence neurotransmitter release and modulate neuronal activity. This activity is particularly relevant in the context of its potential use as an antidepressant and anxiolytic agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Diethylaminoethyl 9-hydroxyfluorene-9-carboxylate
  • 2-Dimethylaminothis compound

Uniqueness

This compound is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Biological Activity

Ethyl 9-hydroxyfluorene-9-carboxylate (C16H14O3) is an organic compound derived from 9-hydroxyfluorene-9-carboxylic acid through esterification with ethanol. This compound has garnered attention in various fields, particularly in pharmacology and materials science, due to its unique chemical structure and potential biological activities.

Chemical Structure and Properties

This compound features a hydroxyl group and a carboxylate moiety attached to a fluorene structure. The molecular weight of this compound is approximately 254.28 g/mol. Its structural characteristics contribute to its reactivity and interactions with biological targets, making it a candidate for drug development and other applications.

Pharmacological Potential

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The presence of the hydroxyl group enhances its reactivity, allowing it to interact effectively with various biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding its pharmacological potential and mechanisms of action.

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
  • Enzyme Interaction: Preliminary studies suggest that this compound may interact with specific enzymes, influencing metabolic pathways relevant to inflammation and cancer progression.

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

  • Anti-inflammatory Activity: In vitro assays have demonstrated that derivatives of hydroxyfluorene compounds can inhibit inflammatory mediators, suggesting that this compound may possess similar properties.
  • Anticancer Properties: Research has shown that compounds related to this compound can induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation .
  • Interaction Studies: Studies focusing on the interactions of this compound with biological macromolecules have provided insights into its mechanism of action. These studies are essential for optimizing its therapeutic efficacy.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
This compound Hydroxyl and carboxylate moietiesPotential anti-inflammatory and anticancer activity
Mthis compoundMethyl ester instead of ethylDifferent solubility properties
2-Diethylaminothis compoundContains a diethylamino groupEnhanced biological activity due to amino substitution
ChlorflurenolChlorinated derivativeDifferent reactivity profiles due to halogen substitution

Case Studies

  • In Vitro Studies: A study demonstrated that this compound significantly reduced the proliferation of certain cancer cell lines by inducing apoptosis, showcasing its potential as an anticancer agent.
  • Inflammation Models: In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its possible therapeutic role in inflammatory diseases .

Properties

CAS No.

6328-78-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 9-hydroxyfluorene-9-carboxylate

InChI

InChI=1S/C16H14O3/c1-2-19-15(17)16(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10,18H,2H2,1H3

InChI Key

ZIIRWAAFDVUMKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

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